molecular formula C21H16N4O4 B2441869 2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide CAS No. 1428350-37-1

2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide

Cat. No.: B2441869
CAS No.: 1428350-37-1
M. Wt: 388.383
InChI Key: REOXFDURWJTEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide is a complex organic compound that features a unique combination of indole, pyrimidine, and benzodioxole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide has a broad spectrum of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.

    Biology: It serves as a tool for studying biological processes, including enzyme interactions and cellular signaling pathways.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It finds applications in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and pyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the benzodioxole moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide: shares structural similarities with other indole-pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-(6-indol-1-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4/c26-21(11-27-15-5-6-17-18(9-15)29-13-28-17)24-19-10-20(23-12-22-19)25-8-7-14-3-1-2-4-16(14)25/h1-10,12H,11,13H2,(H,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOXFDURWJTEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=CC(=NC=N3)N4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.